N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetamide
Description
N-(3,5-Dimethylphenyl)-2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetamide is a synthetic acetamide derivative featuring a chromene-oxy backbone and a 3,5-dimethylphenyl substituent. The 3,5-dimethylphenyl group introduces steric and electronic effects that may influence solubility, crystallinity, and intermolecular interactions.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-16-10-17(2)12-19(11-16)26-24(27)15-29-20-8-9-21-23(13-20)30-14-22(25(21)28)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTADGUDAEDBOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an antioxidant. This article reviews the biological activity of this compound, detailing its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylphenyl group and a chromenyl moiety. Its molecular formula can be described as follows:
| Component | Structure Description |
|---|---|
| Dimethylphenyl | Contains two methyl groups on the phenyl ring |
| Chromenyl | A chromen derivative that contributes to biological activity |
| Acetamide | Provides a functional group that enhances solubility and reactivity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression, thereby reducing tumor growth.
- Antioxidant Properties : It can scavenge free radicals, thereby mitigating oxidative stress which is linked to various diseases including cancer.
- Modulation of Signaling Pathways : The compound may affect pathways such as WNT/β-catenin, which are critical in cell proliferation and differentiation.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various in vitro assays. For instance:
- Cell Line Testing : The compound was tested against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. Results indicated significant cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| A-549 | 22.09 |
| MCF-7 | 6.40 |
These results indicate that this compound exhibits promising anticancer properties that warrant further investigation.
Antioxidant Activity
In addition to its anticancer properties, the compound has shown notable antioxidant activity through various assays including:
- DPPH Radical Scavenging Assay : Demonstrated strong radical scavenging capability.
- Hydrogen Peroxide Scavenging Assay : Effective in reducing hydrogen peroxide levels.
- Total Antioxidant Capacity (TAC) : Exhibited high TAC values indicating overall antioxidant potential.
Case Studies and Research Findings
- Study on Chromen Derivatives : A research article highlighted the synthesis and biological evaluation of chromen derivatives similar to this compound, confirming their potential as anticancer agents with favorable pharmacological profiles .
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to key proteins involved in cancer signaling pathways, corroborating experimental findings .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetamide. For instance, derivatives with similar structures have shown significant efficacy against drug-resistant strains of bacteria and fungi.
-
Antibacterial Activity :
- Compounds with the chromen moiety demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
- A study indicated that certain thiazole derivatives exhibited broad-spectrum activity against various Gram-positive bacteria, suggesting that modifications to the chromen structure could enhance its antibacterial properties .
- Antifungal Activity :
Anticancer Potential
The compound's structural features also suggest potential anticancer applications. Chromen derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action :
- Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- The presence of the phenolic group in the structure may contribute to antioxidant activity, which is beneficial in reducing oxidative stress associated with cancer progression .
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial activity of synthesized derivatives of N-(3,5-dimethylphenyl)-2-(4H-chromen) against resistant bacterial strains. The study reported:
| Compound | Activity Against MRSA | Activity Against VRE |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| N-(3,5-dimethylphenyl)-2-(4H-chromen) | Significant | Significant |
These findings suggest that further development of this compound could lead to effective new treatments for resistant infections.
Case Study 2: Anticancer Research
In a separate study examining the anticancer properties of chromen derivatives, N-(3,5-dimethylphenyl)-2-(4H-chromen) was tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis |
| Lung Cancer | 20 | Inhibition of cell proliferation |
| Colorectal Cancer | 25 | Activation of antioxidant pathways |
The results indicated a promising anticancer profile, warranting further exploration into its therapeutic applications.
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-acetamide ()
- Structure : Features a trichloroacetyl group instead of the chromen-oxy acetamide.
- Key Findings :
N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-oxazolidinyl)acetamide (Oxadixyl, )
- Structure : Contains an oxazolidinyl ring and methoxy group, differing from the chromen-oxy system.
- Application: Used as a fungicide, highlighting how heterocyclic substituents (e.g., oxazolidinone) can enhance bioactivity in agrochemicals .
Chromen-Oxy Acetamide Derivatives
N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-chromen-7-yloxy)acetamides ()
2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)acetamide ()
- Structure: Incorporates a morpholinone ring and acetyl group, diverging from the chromen-oxy scaffold.
- Synthesis : Achieved via acetylation with yields of 58%, indicating moderate efficiency compared to high-yield diazonium couplings (94–95% in ) .
Meta-Substituted Phenyl Analogs
N-(3-Chlorophenyl)-2,2,2-Trichloro-acetamide ()
- Structure : Substitutes 3,5-dimethylphenyl with a 3-chlorophenyl group.
- Crystallography: Exhibits simpler monoclinic packing (one molecule per unit) vs. the dimethyl analog’s complex geometry, underscoring how electron-withdrawing substituents (Cl) vs. electron-donating (CH₃) groups alter solid-state behavior .
2-Cyano-2-[2-(4-Methylphenyl)hydrazinylidene]-N-(4-Sulfamoylphenyl)ethanamide (13a, )
- Structure: Includes a cyano group and sulfamoylphenyl moiety.
Data Tables
Table 2. Substituent Impact on Properties
Research Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
